N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor chemical probe scaffold diversity

Procure this precise pyrazolo[1,5-a]pyrimidine to leverage its unique N7-benzyl/C2-ethyl/C5-methyl/C3-phenyl constellation. Unlike generic analogs, this substitution pattern enables novel kinase selectivity profiling beyond CDK2/7/12/13 families. Use as a 3-phenyl SAR baseline vs. 3-(4-methylphenyl) derivatives and as an ion-channel control (predicts reduced KCa2.1 activity vs. 5-chloro analog). Access IP space outside exemplified CDK inhibitor patents.

Molecular Formula C22H22N4
Molecular Weight 342.446
CAS No. 890619-81-5
Cat. No. B2457998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890619-81-5
Molecular FormulaC22H22N4
Molecular Weight342.446
Structural Identifiers
SMILESCCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCC4=CC=CC=C4
InChIInChI=1S/C22H22N4/c1-3-19-21(18-12-8-5-9-13-18)22-24-16(2)14-20(26(22)25-19)23-15-17-10-6-4-7-11-17/h4-14,23H,3,15H2,1-2H3
InChIKeyGMZWQQJTUMCGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890619-81-5): Core Scaffold & Procurement Context


N-Benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold widely exploited for kinase inhibitor discovery [1]. The compound features a unique combination of substituents: an N7‑benzyl group, a C2‑ethyl, a C5‑methyl, and a C3‑phenyl ring. This specific arrangement distinguishes it from other 7‑amino‑pyrazolo[1,5‑a]pyrimidine analogs commonly used in drug discovery and chemical biology .

Why N-Benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Simple Structural Analogs


The pyrazolo[1,5-a]pyrimidine scaffold exhibits extreme sensitivity to subtle substitution changes, particularly at the C3‑aryl and N7‑amine positions [1]. Even closely related analogs—such as N‑benzyl‑5‑chloropyrazolo[1,5‑a]pyrimidin-7-amine (KCa2.1 IC₅₀ ≈ 1.19 µM [2])—can show divergent target engagement profiles. Consequently, replacing N‑benzyl‑2‑ethyl‑5‑methyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine with a generic ‘pyrazolopyrimidine’ or an in‑class analog that lacks the exact C2‑ethyl/C5‑methyl/C3‑phenyl constellation risks losing the desired kinase selectivity or probe behavior. The quantitative evidence below demonstrates why this specific substitution pattern matters for procurement decisions.

Quantitative Differentiation Evidence for N-Benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Structural Uniqueness vs. Commercial Pyrazolo[1,5-a]pyrimidin-7-amine Library Members

Among commercially available pyrazolo[1,5-a]pyrimidin-7-amines, the target compound is the only one combining an N7-benzyl group with a C2-ethyl, C5-methyl, and C3-phenyl substitution. The closest commercial analog, N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890611-25-3), bears a 4-methylphenyl at C3 instead of the unsubstituted phenyl found in the target compound . This difference alters the steric and electronic properties of the C3-aryl ring, which literature precedence indicates can modulate kinase selectivity [1].

Kinase inhibitor chemical probe scaffold diversity

Divergent Ion-Channel Activity Compared to a 5-Chloro Analog

The 5‑chloro analog N‑benzyl‑5‑chloropyrazolo[1,5‑a]pyrimidin‑7‑amine (lacking the C2‑ethyl and C3‑phenyl groups) inhibits the KCa2.1 potassium channel with an IC₅₀ of 1.19 µM [1]. In contrast, the target compound carries a C5‑methyl and a C3‑phenyl substituent, a combination predicted to reduce KCa2.1 affinity based on the known preference of the channel for small, electron‑withdrawing groups at C5 [2]. Although direct KCa2.1 data for the target compound are not publicly available, the structural divergence strongly implies a different off‑target liability profile.

Ion channel KCa2.1 off-target liability

Kinase-Profiling Patent Scope: Distinctiveness from Exemplified CDK2/7 Inhibitors

Recent patents on pyrazolo[1,5-a]pyrimidine-7-amine CDK inhibitors (e.g., KR-20240021925-A) exemplify compounds with N7‑(2‑pyridylmethyl) or N7‑cycloalkyl groups, achieving CDK12/13 or CDK7 selectivity [1]. The target compound’s N7‑benzyl group and unique 2‑ethyl‑5‑methyl‑3‑phenyl pattern are not represented among the >100 exemplified compounds, suggesting it occupies a distinct region of kinase-selectivity space. This structural novelty is reinforced by the broad generic claim of US 20080234284, which encompasses the target compound but does not provide specific IC₅₀ values [2].

CDK inhibitor kinase selectivity patent landscape

Prioritized Application Scenarios for N-Benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Differentiation


Kinase Selectivity Profiling Probe Development

The unique substitution pattern of this compound—not represented in known CDK2/7/12/13 inhibitor patents—makes it a valuable starting point for developing kinase inhibitors with novel selectivity profiles. Procure this compound when the goal is to explore kinase space beyond well-characterized CDK families [1].

Off-Target Liability Assessment for Pyrazolo[1,5-a]pyrimidine Chemical Series

Because a close 5‑chloro analog shows measurable KCa2.1 channel inhibition (IC₅₀ = 1.19 µM), the target compound—predicted to have reduced ion‑channel activity—can serve as a control to deconvolute kinase vs. ion‑channel pharmacology in cellular assays [2].

Structure–Activity Relationship (SAR) Expansion Around C3-Aryl Substituents

In studies comparing 3-phenyl vs. 3-(4-methylphenyl) analogs, this compound provides the essential 3-phenyl baseline. Researchers performing systematic SAR around the C3 position should acquire this compound to establish reference activity and understand the contribution of the unsubstituted phenyl ring .

Intellectual Property Scouting and Freedom-to-Operate Analysis

As a compound falling within the broad generic claims of US 20080234284 but absent from the exemplified structures of more recent CDK inhibitor patents, it presents an attractive chemotype for organizations seeking kinase inhibitor leads with reduced IP risk [1].

Quote Request

Request a Quote for N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.